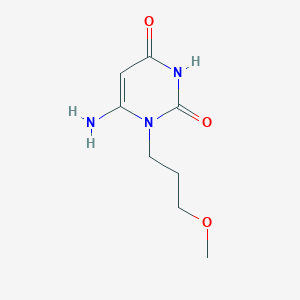
6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione is a synthetic organic compound belonging to the uracil family Uracil derivatives are known for their significant roles in various biological processes and pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione typically involves the reaction of uracil derivatives with 3-methoxypropylamine. The process can be carried out under mild conditions, often using solvents like dichloromethane or ethyl acetate. The reaction may require catalysts such as palladium on carbon for hydrogenation steps .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes but with optimizations for yield and purity. Techniques such as catalytic hydrogenation and the use of protecting groups can be employed to enhance the efficiency and safety of the process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenated compounds, bases like sodium hydroxide
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Studied for its potential therapeutic effects, particularly in the context of antiviral and anticancer research.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(3-Methoxypropyl)-4-piperidinamine
- 1-(3-Methoxypropyl)-piperazine
- 6-Methyl-1H-pyrimidin-2,4-diones
Comparison: 6-Amino-1-(3-methoxypropyl)pyrimidine-2,4-dione is unique due to its specific substitution pattern on the uracil ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Propiedades
Número CAS |
158893-39-1 |
|---|---|
Fórmula molecular |
C8H13N3O3 |
Peso molecular |
199.21 g/mol |
Nombre IUPAC |
6-amino-1-(3-methoxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O3/c1-14-4-2-3-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) |
Clave InChI |
RWSZTPQGFXCVNF-UHFFFAOYSA-N |
SMILES |
COCCCN1C(=CC(=O)NC1=O)N |
SMILES canónico |
COCCCN1C(=CC(=O)NC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















